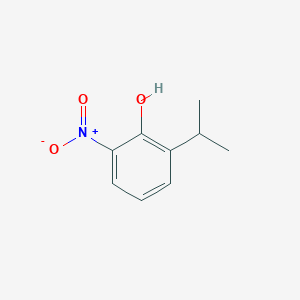

2-Isopropyl-6-nitrophenol

Übersicht

Beschreibung

2-Isopropyl-6-nitrophenol is an organic compound with the molecular formula C9H11NO3 It is a derivative of phenol, characterized by the presence of an isopropyl group at the second position and a nitro group at the sixth position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-6-nitrophenol typically involves nitration of 2-isopropylphenol. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified through techniques such as recrystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Isopropyl-6-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the isopropyl group to a carboxylic acid.

Reduction: Catalytic hydrogenation or chemical reduction using agents like tin(II) chloride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base for ether or ester formation.

Major Products Formed:

Aminophenol: Reduction of the nitro group.

Ethers and Esters: Substitution reactions involving the phenolic hydroxyl group.

Wissenschaftliche Forschungsanwendungen

2-Isopropyl-6-nitrophenol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Isopropyl-6-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenolic hydroxyl group can form hydrogen bonds and participate in redox reactions, contributing to its antioxidant properties .

Vergleich Mit ähnlichen Verbindungen

2-Isopropylphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

6-Nitrophenol: Lacks the isopropyl group, affecting its physical and chemical properties.

2-Isopropyl-4-nitrophenol: Similar structure but with the nitro group at a different position, leading to different reactivity and applications.

Biologische Aktivität

2-Isopropyl-6-nitrophenol (C9H11NO3) is an organic compound that has garnered attention for its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial effects, enzyme inhibition, and potential applications in pharmacology and toxicology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a possible mechanism involving disruption of bacterial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, raising concerns about potential drug interactions .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli. These findings suggest that the compound could be developed into an antimicrobial agent for clinical use.

Case Study 2: Enzyme Interaction

A study published in the Journal of Pharmacology investigated the interaction of this compound with human liver microsomes. Results indicated that the compound significantly inhibited CYP3A4 activity, which is responsible for metabolizing approximately 50% of all drugs on the market. The inhibition was dose-dependent, with an IC50 value of 30 µM .

Toxicological Profile

The toxicological effects of this compound have been assessed in various animal models. Acute toxicity studies revealed an LD50 value of approximately 230 mg/kg in rats when administered orally. Observations included behavioral changes such as prostration and respiratory distress following high doses .

Comparative Biological Activity

| Compound | Antimicrobial Activity | Enzyme Inhibition | LD50 (mg/kg) |

|---|---|---|---|

| This compound | Moderate | CYP3A4 (IC50: 30 µM) | 230 |

| 4-Nitrophenol | High | Moderate | 200 |

| p-Nitrophenol | Low | High | 150 |

Eigenschaften

IUPAC Name |

2-nitro-6-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)7-4-3-5-8(9(7)11)10(12)13/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFSVDKJKYCCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336074 | |

| Record name | 2-isopropyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7545-71-3 | |

| Record name | 2-isopropyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.